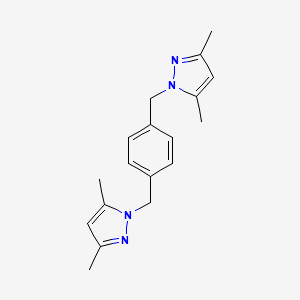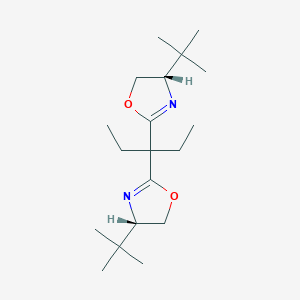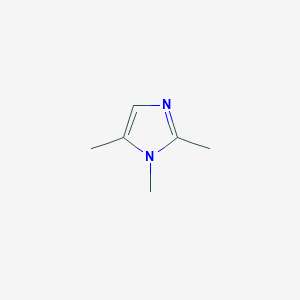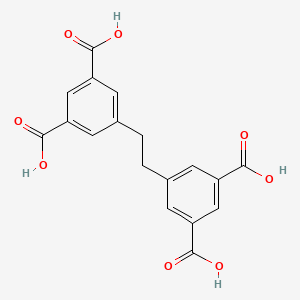
1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene
Descripción general
Descripción
“1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene” is a chemical compound with the molecular formula C18H22N4 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “this compound” has been accomplished through a two-step approach . The first step involves the reaction of trimethylchlorosilane with sodium iodide and acetylacetone, followed by the addition of terephtalaldehyde . The second step involves the reaction of the intermediate xylylene-bis(β-diketone) with N2H4⋅H2O .Molecular Structure Analysis
The molecular structure of “this compound” has been determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
Solvothermal reactions of the flexible, pyrazole-based “this compound” ligand with late transition metal ions have allowed the isolation of four coordination compounds .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 294.4 . The compound is stable in dry conditions .Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is utilized in the synthesis of various ligands and coordination polymers. For instance, it has been used as a linker in the construction of transition metal coordination polymers, which exhibit distinct structural properties and form supermolecular networks through hydrogen bonds. These polymers have been characterized using techniques like IR spectroscopy, NMR, UV spectroscopy, thermogravimetric analysis, and X-ray diffraction (Wang et al., 2012).
Luminescent Properties
Some coordination polymers formed using this compound demonstrate unique luminescent properties. The luminescent spectra of these polymers vary based on different metal complexes, indicating a relationship between the metal used and the characteristic photoluminescence (Wang et al., 2012).
Antimicrobial Applications
This compound derivatives have been synthesized and evaluated as antimicrobial agents. These compounds have been tested and show promise in this domain (Al‐Azmi & Mahmoud, 2020).
Catalysis and Electrochemical Applications
The compound is also used in the synthesis of copper(II) complexes, which have shown potential in electrocatalytic activities, particularly in oxygen electroreduction reactions on modified electrodes (Potapov et al., 2015).
Corrosion Inhibition
This compound derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) was conducted to elucidate their efficiency and reactive sites, showing agreement with experimental data (Wang et al., 2006).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .
Propiedades
IUPAC Name |
1-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-13-9-15(3)21(19-13)11-17-5-7-18(8-6-17)12-22-16(4)10-14(2)20-22/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBNAEBBFHASFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)CN3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177389.png)




![4',5'-Bis(3-carboxyphenyl)-[1,1':2',1''-terphenyl]-3,3''-dicarboxylic acid](/img/structure/B3177435.png)

![5,9-Dibromo-7H-benzo[c]fluoren-7-one](/img/structure/B3177445.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))](/img/structure/B3177465.png)


![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B3177492.png)
![((1,3,8,10-Tetraoxo-1,3,8,10-tetrahydroanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-2,9-diyl)bis(4,1-phenylene))diboronic acid](/img/structure/B3177498.png)
